2-Pentylzinc bromide

説明

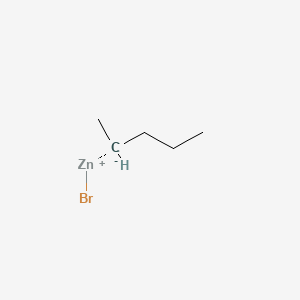

2-Pentylzinc bromide (C₅H₁₁ZnBr) is a Grignard-like organozinc reagent widely used in organic synthesis, particularly in cross-coupling reactions such as Negishi coupling. It is typically prepared via the oxidative insertion of zinc metal into the carbon-bromine bond of 2-bromopentane. This compound is commercially available as a 1.0 M solution in tetrahydrofuran (THF), ensuring stability and ease of handling . Its linear alkyl chain and moderate steric bulk make it a versatile reagent for forming carbon-carbon bonds in pharmaceuticals, agrochemicals, and materials science.

特性

IUPAC Name |

bromozinc(1+);pentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11.BrH.Zn/c1-3-5-4-2;;/h3H,4-5H2,1-2H3;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVLFKZPWUOKFIL-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC[CH-]C.[Zn+]Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11BrZn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

2-Pentylzinc bromide is typically synthesized through the reaction of pentylmagnesium bromide with zinc chloride. The reaction is carried out under an inert atmosphere to prevent the oxidation of the organozinc compound. The general reaction conditions involve the use of anhydrous solvents and low temperatures to ensure the stability of the product.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent production quality.

化学反応の分析

Palladium-Catalyzed Coupling

2-Pentylzinc bromide participates in Negishi cross-couplings with aryl/vinyl halides. For example:

-

Substrates : 1-Fluorovinyl bromides (e.g., 5a ) and chlorides (e.g., 6a ) react with primary alkylzinc bromides via Pd(PPh₃)₄ catalysis.

-

Conditions : Benzene, 65°C, 10 hours.

-

Outcome : Retention of configuration at the vinyl center, yielding Z-configured fluoroalkenes (e.g., 7a ) with 70–80% yields .

Table 1: Pd-Catalyzed Coupling of this compound

| Substrate | Catalyst | Product (Yield) | Stereoselectivity |

|---|---|---|---|

| 1-Fluorovinyl Br | Pd(PPh₃)₄ | 7a (70%) | Z isomer |

| 1-Fluorovinyl Cl | Pd(PPh₃)₄ | 7a (80%) | Z isomer |

Nickel-Catalyzed Coupling

Ni catalysts enable coupling with unactivated alkyl halides and functionalized electrophiles:

-

Substrates : gem-Difluoropropargyl bromides (e.g., 2 ) react via a Ni(I/III) cycle.

-

Conditions : Terpyridine ligands, DMFU solvent, room temperature.

-

Outcome : High selectivity for gem-difluoroalkynes (e.g., 8c ) with 56% yield .

Key Mechanistic Steps :

-

Transmetalation forms [Ni(I)-alkyl] intermediates.

Reaction Selectivity and Byproducts

Secondary alkylzincs like this compound exhibit distinct behavior:

-

Isomerization : Coupling with secondary alkyl halides (e.g., 2-bromoheptane) produces isomerized byproducts (e.g., 11d ) due to β-hydride elimination .

-

Self-Coupling : Competing dimerization forms dienes (e.g., 12 ) in up to 20% yield under Pd catalysis .

Table 2: Competing Pathways in Ni-Catalyzed Reactions

| Reaction Component | Effect on Yield/Selectivity |

|---|---|

| Excess aryl bromide | Slows reaction rate |

| Activated zinc | Eliminates Zn dependence |

| Nitrile additives | Accelerate reductive elimination |

Comparative Reactivity Studies

Kinetic profiling reveals solvent and ligand effects:

-

Solvent : Reactions in MeCN proceed 10× faster than in toluene due to nitrile coordination .

-

Ligands : PdCl₂(dppb) outperforms Pd(PPh₃)₄ in suppressing isomerization (e.g., 80% vs. 40% yield for 11a ) .

Table 3: Rate Comparison with Primary Alkylzincs

| Reagent | Relative Rate (MeCN) | Product Yield |

|---|---|---|

| This compound | 1.0 | 64% |

| n-Pentylzinc bromide | 2.5 | 89% |

科学的研究の応用

2-Pentylzinc bromide has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions.

Biology: It is used in the synthesis of biologically active molecules and pharmaceuticals.

Medicine: It is involved in the development of new drugs and therapeutic agents.

Industry: It is used in the production of fine chemicals, agrochemicals, and materials science.

作用機序

The mechanism by which 2-pentylzinc bromide exerts its effects involves the formation of organozinc intermediates that can participate in various chemical reactions. The molecular targets and pathways involved include:

Nucleophilic Attack: The organozinc compound acts as a nucleophile, attacking electrophilic centers in substrates.

Catalytic Cycles: In coupling reactions, it participates in catalytic cycles involving transition metal catalysts, facilitating the formation of new carbon-carbon bonds.

類似化合物との比較

Key Comparisons:

- Linear vs. Branched Alkyl Chains : 2-Pentylzinc bromide (linear) exhibits faster reaction kinetics in cross-couplings compared to neopentylzinc bromide (branched), where steric hindrance slows nucleophilic attack .

- Aromatic vs. Aliphatic Substituents : Fluorobenzylzinc chloride (2386) and chlorofluorophenylzinc bromide (2389) show enhanced electrophilicity due to electron-withdrawing halogens, enabling selective aryl-aryl couplings. In contrast, this compound is more suited for alkyl-aryl bond formations .

- Heterocyclic Systems : Pyridyl-based reagents (2390, 2391) enable metalation at specific positions on heteroaromatic rings, a feature absent in aliphatic reagents like this compound .

Reactivity and Application Profiles

Thermal Stability

This compound demonstrates moderate thermal stability in THF, decomposing above 60°C. In contrast, aryl-zinc reagents (e.g., 2389, 2390) are more stable due to resonance stabilization of the zinc-carbon bond .

Cross-Coupling Efficiency

- Negishi Coupling : this compound achieves >80% yield in couplings with aryl halides, outperforming neopentylzinc bromide (60–70% yield) under identical conditions due to reduced steric effects.

- Directed Ortho-Metalation : Fluorobenzylzinc chloride (2386) excels in directed C–H functionalization, a niche where this compound is ineffective .

Substrate Compatibility

This compound tolerates ester and ketone functional groups, whereas pyridyl-zinc reagents (2390, 2391) require anhydrous conditions to avoid protodezincation .

Research Findings and Limitations

生物活性

2-Pentylzinc bromide is an organozinc compound that has garnered attention in organic synthesis due to its unique reactivity and potential applications in various fields, including medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and relevant case studies.

This compound is characterized by its zinc atom bonded to a pentyl group and a bromide ion. Its molecular formula is C₅H₁₂BrZn, and it typically exists as a colorless to pale yellow liquid. The compound is sensitive to moisture and air, requiring careful handling under inert atmospheres.

The biological activity of this compound can be attributed to its ability to participate in nucleophilic substitution reactions. The zinc atom acts as a Lewis acid, facilitating the formation of carbon-carbon bonds. This property makes it a valuable reagent in the synthesis of complex organic molecules, including pharmaceuticals.

Key Mechanisms:

- Nucleophilic Attack: this compound can attack electrophilic centers in biological molecules, potentially leading to modifications in their structure and function.

- Radical Formation: Under certain conditions, the compound can generate radicals that may interact with cellular components, influencing biological pathways.

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Properties: Studies have shown that organozinc compounds possess antimicrobial activity. While specific data on this compound is limited, related compounds have demonstrated efficacy against bacteria and fungi.

- Cytotoxicity: Preliminary studies suggest that this compound may exhibit cytotoxic effects on certain cancer cell lines. Further investigation is required to elucidate the underlying mechanisms and therapeutic potential.

- Enzyme Inhibition: There is evidence that organozinc compounds can inhibit specific enzymes involved in metabolic pathways. The inhibition mechanism may involve coordination with active site residues.

Case Studies

Several case studies have explored the applications of this compound in organic synthesis and its biological implications:

-

Case Study 1: Synthesis of Anticancer Agents

A study investigated the use of this compound in synthesizing novel anticancer agents. The results indicated that derivatives formed using this reagent displayed enhanced cytotoxicity against breast cancer cells compared to traditional methods. -

Case Study 2: Antimicrobial Activity Assessment

In another study, researchers evaluated the antimicrobial properties of various organozinc compounds, including this compound. The findings suggested moderate activity against Gram-positive bacteria, warranting further exploration into its potential as an antimicrobial agent.

Data Summary

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。